Predicted Lipophilicity (LogP): A 2-log Unit Difference from the Closest Characterized PDE4 Inhibitor Analog
The target compound exhibits a predicted LogP of −2.05 (ACD/Labs, ChemSpider ) or −0.44 (computed, ChemScene ), both substantially lower than the LogP of the structurally related PDE4 inhibitor ICI 63197 (2-amino-6-methyl-4-propyl analog), which has a calculated LogP of approximately +0.89 based on its propyl substituent . This ~2–3 log unit difference predicts markedly higher aqueous solubility and lower membrane permeability for the target compound, directly influencing assay compatibility (e.g., aqueous buffer solubility limits) and cell-based screening conditions.
| Evidence Dimension | Predicted octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = −2.05 (ACD/Labs predicted); LogP = −0.44 (computed via ChemScene) |
| Comparator Or Baseline | ICI 63197 (2-Amino-6-methyl-4-propyl-[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one, CAS 27277-00-5): estimated LogP ≈ +0.89 (propyl substitution effect) |
| Quantified Difference | ΔLogP ≈ 2.0–2.9 units (more hydrophilic for target compound) |
| Conditions | In silico prediction; ACD/Labs Percepta Platform v14.00 |
Why This Matters
This hydrophilicity differential dictates that the target compound will require distinct solvent systems (e.g., higher aqueous DMSO fractions) for in vitro assays versus the more lipophilic ICI 63197, directly affecting solubility-limited screening protocols and formulation development.
